ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate
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Overview
Description
Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a hydroxyethyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl chloroformate with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then reacted with ethyl carbamate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is an aldehyde or ketone, depending on the specific reaction conditions.
Reduction: The major product is an amine derivative.
Substitution: The major products are substituted carbamates with varying functional groups.
Scientific Research Applications
Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include the modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-ethoxyquinoline-1-carboxylate: This compound shares the ethoxycarbonyl group and has similar reactivity but differs in its core structure.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar carbamate group but includes a piperazine ring, leading to different biological activities.
Uniqueness
Ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
6626-37-5 |
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Molecular Formula |
C12H24N2O5 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C12H24N2O5/c1-5-18-10(16)13-12(3,4)9-14(7-8-15)11(17)19-6-2/h15H,5-9H2,1-4H3,(H,13,16) |
InChI Key |
QCRZUHZUNKRQHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)(C)CN(CCO)C(=O)OCC |
Origin of Product |
United States |
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